BP Fluor 568 NHS ester
Description
Significance of Fluorescent Probes in Biological Imaging and Assays
Fluorescent probes are molecules that can absorb light at a specific wavelength and subsequently emit light at a longer wavelength. This phenomenon, known as fluorescence, provides a powerful and non-invasive means to study biological systems. The high sensitivity and specificity of fluorescent probes enable researchers to label and visualize specific molecules, such as proteins, nucleic acids, and lipids, within the complex environment of a cell. bitesizebio.com
The applications of fluorescent probes in biological imaging and assays are vast and continue to expand. They are instrumental in a variety of techniques, including:
Fluorescence Microscopy: Allowing for the visualization of cellular structures and the localization of specific biomolecules.
Flow Cytometry: Enabling the rapid analysis and sorting of cells based on their fluorescent properties. thermofisher.com
Immunofluorescence: Utilizing fluorescently labeled antibodies to detect and quantify specific antigens in cells and tissues.
Super-Resolution Microscopy: Overcoming the diffraction limit of light to achieve nanoscale resolution imaging of cellular components. nih.govaxispharm.com
The ability to conjugate these dyes to biomolecules like antibodies and proteins has made them indispensable tools in life sciences research. nih.govthermofisher.com
Overview of the Alexa Fluor Dye Family and its Role in Advanced Research
The Alexa Fluor family of dyes, developed by Molecular Probes (now part of Thermo Fisher Scientific), represents a significant advancement in fluorescent probe technology. biosyn.com These dyes are synthesized through the sulfonation of well-known fluorophores such as coumarin, rhodamine, and cyanine (B1664457). biosyn.com This chemical modification imparts several advantageous properties, including increased hydrophilicity and reduced pH sensitivity compared to their parent compounds. biosyn.com
Key characteristics of the Alexa Fluor dyes include:
High Brightness: A combination of high molar extinction coefficients and quantum yields results in exceptionally bright fluorescent signals. stackexchange.comyoutube.com
Photostability: Alexa Fluor dyes are more resistant to photobleaching (the irreversible destruction of the fluorophore by light) than many other fluorescent dyes, allowing for longer imaging times. thermofisher.comstackexchange.com
pH Insensitivity: Their fluorescence intensity remains stable over a wide pH range, which is crucial for experiments in varying cellular environments. thermofisher.com
Spectral Diversity: The family comprises a wide range of dyes with excitation and emission spectra spanning the ultraviolet, visible, and near-infrared regions, facilitating multicolor imaging experiments. stackexchange.com
These features have made the Alexa Fluor family a preferred choice for a multitude of advanced research applications, from single-molecule studies to in vivo imaging.
Unique Position of Alexa Fluor 568 ortho-Isomer in the Fluorescent Probe Landscape
While information specifically distinguishing the ortho-isomer of Alexa Fluor 568 from its other isomeric forms is not extensively detailed in publicly available literature, its position within the broader context of fluorescent probes can be understood through the general properties of Alexa Fluor 568. The designation "ortho-isomer" refers to the specific arrangement of substituents on the dye's aromatic ring structure. In disubstituted benzene rings, the ortho position indicates that the two substituents are on adjacent carbons (carbons 1 and 2). researchgate.net This specific spatial arrangement can influence the electronic and steric properties of the molecule, which in turn can subtly affect its photophysical characteristics and reactivity.
Alexa Fluor 568, in its commercially available form which is often a mixture of isomers, is a bright, orange-red fluorescent dye. thermofisher.comox.ac.uk Its spectral properties are well-suited for excitation by the 568 nm laser line, a common feature in many confocal microscopes and flow cytometers. thermofisher.comthermofisher.com
The following tables summarize the key spectral and photophysical properties of Alexa Fluor 568, which provide the basis for its utility in chemical biology research.
Table 1: Spectral Properties of Alexa Fluor 568
| Property | Value |
| Excitation Maximum | 578 nm |
| Emission Maximum | 603 nm |
| Molar Extinction Coefficient (ε) | 91,000 cm⁻¹M⁻¹ |
Table 2: Photophysical Properties of Alexa Fluor 568
| Property | Value |
| Quantum Yield (Φ) | 0.69 |
| Fluorescence Lifetime (τ) | ~3.6 ns |
Structure
2D Structure
Properties
Molecular Formula |
C37H33N3O13S2 |
|---|---|
Molecular Weight |
791.8 g/mol |
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl]benzoic acid |
InChI |
InChI=1S/C37H33N3O13S2/c1-36(2)14-19(16-54(46,47)48)22-10-25-29(12-27(22)38-36)52-30-13-28-23(20(17-55(49,50)51)15-37(3,4)39-28)11-26(30)33(25)21-6-5-18(9-24(21)34(43)44)35(45)53-40-31(41)7-8-32(40)42/h5-6,9-15,38H,7-8,16-17H2,1-4H3,(H,43,44)(H,46,47,48)(H,49,50,51) |
InChI Key |
DJLBKHHGFYXTRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=NC(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O)CS(=O)(=O)O)(C)C)CS(=O)(=O)O)C |
Origin of Product |
United States |
Advanced Photophysical Characterization and Optimization for Research Applications
Enhanced Fluorescence Quantum Yield and Brightness in Biological Milieus
Alexa Fluor 568 is recognized for its high fluorescence quantum yield, a critical factor for achieving bright signals and high sensitivity in the detection of low-abundance biological structures. thermofisher.comthermofisher.comaatbio.com The quantum yield of the free succinimidyl ester derivative of Alexa Fluor 568 has been measured at 0.69 in an aqueous solution. fluorofinder.comthermofisher.com Specifically, these measurements were conducted in a phosphate-buffered saline (PBS) solution (50 mM potassium phosphate, 150 mM NaCl, pH 7.2) at 22°C, relative to a fluorescein (B123965) standard. thermofisher.com Another source estimates the quantum yield to be greater than or equal to 0.8 in an aqueous buffer. vulcanchem.com The inherent brightness and high quantum yield of Alexa Fluor 568 make it a valuable tool for applications demanding sensitive detection. thermofisher.comresearchgate.netcelljournal.org
| Property | Value | Buffer/Solvent |
| Excitation Maximum (λex) | 578-579 nm | Aqueous Buffer |
| Emission Maximum (λem) | 603 nm | Aqueous Buffer |
| Quantum Yield (QY) | 0.69 | PBS, pH 7.2 |
| Extinction Coefficient | ~73,000 - 91,300 M⁻¹cm⁻¹ | Aqueous Buffer |
Quantitative Analysis of Photostability and Resistance to Photobleaching
A key advantage of the Alexa Fluor family of dyes, including Alexa Fluor 568, is their enhanced resistance to photobleaching when compared to traditional fluorophores like fluorescein isothiocyanate (FITC). researchgate.netcelljournal.orgnih.govnih.gov In a comparative study where antibody-conjugated dyes were continuously illuminated under a fluorescent microscope, Alexa Fluor 568 demonstrated significantly greater photostability than FITC. researchgate.netcelljournal.orgnih.gov While FITC experienced a fluorescence reduction of over 20% within just 80 seconds of exposure, Alexa Fluor 568's fluorescence decreased by only about 15% under the same conditions. researchgate.netresearchgate.net This superior photostability allows for longer exposure times during imaging and more reliable signal generation, which is crucial for techniques such as time-lapse microscopy and quantitative imaging. syronoptics.comthermofisher.com Although some photobleaching was noted after multiple heating and cooling cycles in one study, the effect was less pronounced than with other dyes. nih.gov The robust nature of Alexa Fluor 568 makes it a capable and reliable dye for various photostaining techniques. celljournal.orgnih.govnih.gov
| Fluorophore | Fluorescence Decrease | Exposure Time |
| Alexa Fluor 568 | ~15% | 80 seconds |
| Fluorescein isothiocyanate (FITC) | >20% | 80 seconds |
pH Insensitivity Across Physiologically Relevant Ranges
Alexa Fluor 568 exhibits remarkable stability across a broad pH range, a critical feature for generating reliable and stable signals in diverse biological experiments where pH can fluctuate. thermofisher.comresearchgate.net Its fluorescence is largely unaffected by pH variations between 4 and 10. vulcanchem.comaatbio.com This insensitivity ensures that the fluorescent signal remains consistent and does not require strictly controlled pH environments, which is a significant advantage over many traditional dyes that are sensitive to environmental pH. researchgate.net The stable signal generation of Alexa Fluor 568 makes it a dependable choice for applications such as flow cytometry and cellular imaging. thermofisher.comthermofisher.comjacksonimmuno.com
Minimization of Self-Quenching at High Labeling Ratios in Conjugates
A significant advantage of Alexa Fluor 568 is its ability to be conjugated to biomolecules, particularly proteins like antibodies, at high molar ratios without substantial self-quenching. thermofisher.comthermofisher.comaatbio.combroadpharm.com This property allows for the creation of brighter conjugates, leading to more sensitive detection of target molecules. thermofisher.comthermofisher.com While many fluorescent dyes exhibit a decrease in fluorescence intensity per molecule (self-quenching) as the degree of labeling increases, Alexa Fluor 568 maintains a strong fluorescent output. For immunoglobulin G (IgG) conjugates, the degree of labeling typically falls between 2 to 8 fluorophore molecules per antibody, with the exact ratio provided for each product lot. thermofisher.com In one study, researchers successfully conjugated 9 moles of Alexa Fluor 568 to a single mole of an anti-human nestin monoclonal antibody. nih.gov This resistance to self-quenching is instrumental in maximizing the signal-to-noise ratio for detecting low-abundance targets. thermofisher.com
Synthetic Methodologies and Functionalization for Targeted Bioconjugation
Chemical Synthesis Approaches for Alexa Fluor 568 ortho-Isomer Derivatives
Alexa Fluor 568 is a member of the sulfonated rhodamine family of dyes. vulcanchem.com Its synthesis is based on established rhodamine chemistry, which has been refined to enhance properties like brightness, photostability, and water solubility. The "ortho-isomer" designation refers to the specific placement of the reactive carboxyl group on the pendant phenyl ring, ortho to the site of attachment to the dye's core xanthene structure. This specific isomeric form can influence the probe's properties, such as cell permeability. nih.gov
The foundational synthesis of rhodamine dyes, from which Alexa Fluor 568 is derived, traditionally involves the acid-catalyzed condensation of meta-aminophenols with an anhydride (B1165640). nih.gov However, using unsymmetrical anhydrides in this process leads to the formation of a mixture of isomers that are often difficult to separate. researchgate.net
More contemporary and controlled synthetic strategies have been developed to overcome this limitation and produce specific isomers. One advanced method involves the use of a 3,6-difluoroxanthone as a common intermediate. This xanthone (B1684191) can undergo nucleophilic aromatic substitution (SNAr) with various amines to build the xanthene core, followed by further reactions to complete the dye structure. nih.gov Another approach is the palladium-catalyzed C-N cross-coupling of fluorescein (B123965) ditriflates with amines or amides. acs.org This method is particularly powerful as it allows for the use of readily available, isomerically pure fluorescein starting materials, providing a divergent route to a wide array of pure rhodamine isomers. acs.org The synthesis of Alexa Fluor dyes specifically incorporates a sulfonation step, typically using chlorosulfonic acid, which introduces negatively charged sulfonate groups that are crucial for improving water solubility and reducing aggregation. ijcce.ac.ir
For Alexa Fluor 568 ortho-isomer to be used in bioconjugation, its core structure must be derivatized to include a reactive functional group. This group serves as a chemical handle to form a stable, covalent bond with a target biomolecule, such as a protein or nucleic acid. thermofisher.com The choice of reactive group is determined by the available functional groups on the target molecule (e.g., primary amines, thiols, or azides). protilatky.cz
The most common derivatization involves the carboxyl group of the ortho-isomer. This carboxylic acid can be activated to create a more reactive species for conjugation. Common reactive forms and their targets are detailed below.
| Reactive Derivative | Target Functional Group on Biomolecule | Common Coupling Chemistry |
| Succinimidyl Ester (NHS Ester) or Tetrafluorophenyl (TFP) Ester | Primary Amines (-NH₂) on lysines, N-terminus | Amide bond formation |
| Maleimide | Thiols / Sulfhydryls (-SH) on cysteines | Thioether bond formation |
| Hydrazide | Aldehydes or Ketones (carbonyls) | Hydrazone bond formation |
| Azide (B81097) | Alkynes (terminal or strained) | Copper(I)-catalyzed or strain-promoted Azide-Alkyne Cycloaddition (Click Chemistry) |
| Carboxylic Acid (activated in situ) | Primary Amines (-NH₂) | Amide bond formation via carbodiimide (B86325) (e.g., EDAC) activation |
This table summarizes common reactive forms of Alexa Fluor 568 ortho-isomer used for bioconjugation.
Kits for labeling biomolecules often provide the dye in a pre-activated form, such as an NHS ester, for direct reaction with primary amines on antibodies or other proteins. nih.govthermofisher.com The derivatization with an azide group is particularly valuable for "click chemistry" applications, which offer high specificity and efficiency for labeling biomolecules that have been metabolically or synthetically functionalized with an alkyne. thermofisher.com
Strategies for Achieving Isomeric Purity in Probe Synthesis
The production of isomerically pure fluorescent probes is critical, as different isomers can exhibit distinct biological and physical properties, such as altered cell permeability or binding kinetics. nih.gov A significant challenge in the synthesis of carboxy-rhodamine dyes, including the precursor to Alexa Fluor 568, is the formation of regioisomers (e.g., 5- and 6-isomers) when using traditional condensation reactions with unsymmetrical anhydrides like trimellitic anhydride. researchgate.netijcce.ac.ir
Two primary strategies are employed to achieve isomeric purity:
Directed Synthesis: This approach modifies the synthetic route to exclusively produce the desired isomer, thereby avoiding the formation of an isomeric mixture. One such method replaces the problematic unsymmetrical anhydride with a phthalaldehydic acid. This reagent provides only one point of reactivity for the condensation with the aminophenol, leading directly to a single isomer. researchgate.net Another powerful strategy is to begin with an isomerically pure starting material, such as a 5- or 6-carboxyfluorescein, and convert it into the corresponding rhodamine via palladium-catalyzed amination. acs.org This preserves the defined regiochemistry throughout the synthesis.
Post-Synthetic Separation: When a synthetic method produces an isomeric mixture, the isomers must be separated. Direct separation of the final carboxylated dyes is very difficult due to their similar physical properties and high polarity. ijcce.ac.ir A more effective technique involves converting the mixture of carboxylic acid isomers into their corresponding esters (e.g., methyl esters). This derivatization alters their polarity, making them more amenable to separation by chromatography. After the individual ester isomers are isolated, they are hydrolyzed back to the pure carboxylic acid isomers. ijcce.ac.ir
Chromatographic Purification Techniques for Research-Grade Alexa Fluor 568 ortho-Isomer Conjugates
After the conjugation reaction, the resulting mixture contains the desired fluorescently labeled biomolecule, as well as unreacted free dye, unlabeled biomolecules, and potentially protein aggregates. nih.govresearchgate.net A purification step is essential to remove these contaminants, which could otherwise lead to high background signals and inaccurate experimental results.
Several chromatographic techniques are used to purify the final conjugate:
Size-Exclusion Chromatography (SEC): This is a common method used in labeling kits. The crude reaction mixture is passed through a resin with a specific pore size. The larger antibody-dye conjugates are excluded from the pores and elute first, while the smaller, unconjugated dye molecules are retained and elute later. thermofisher.com
Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge. For antibody-drug conjugates (ADCs), which share similarities with fluorescent antibody conjugates, cation-exchange chromatography is often used in a flow-through mode. Under specific buffer conditions, the desired conjugate flows through the column while impurities, such as aggregates, bind to the resin. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC): For applications requiring very high purity, such as labeled oligonucleotides, reverse-phase HPLC is the method of choice. It offers high-resolution separation of the labeled product from unlabeled sequences and free dye. Often, a dual HPLC purification process is employed: the first pass purifies the initial oligonucleotide, and a second pass after the conjugation reaction purifies the final labeled product. thermofisher.com
Dialysis: For large-volume purifications of protein conjugates, dialysis can be used to remove small molecules like unconjugated dye from the much larger labeled protein.
The choice of purification method depends on the nature of the biomolecule, the scale of the reaction, and the required purity level for the intended application.
Strategic Bioconjugation of Alexa Fluor 568 Ortho Isomer for Molecular Probing
Amine-Reactive Derivatives (e.g., N-Hydroxysuccinimide Esters)
One of the most common methods for labeling proteins with Alexa Fluor 568 involves using an N-hydroxysuccinimide (NHS) ester derivative of the dye. lumiprobe.comthermofisher.com This approach targets primary amines, which are readily available on the side chains of lysine (B10760008) residues and the N-terminus of most proteins. fluidic.comjenabioscience.com
The reaction between the Alexa Fluor 568 NHS ester and an amine on a protein forms a stable amide bond. This process is highly dependent on pH, with an optimal range typically between 8.3 and 8.5. fluidic.com At a lower pH, the amine groups are protonated and less reactive, while at a higher pH, the NHS ester is prone to hydrolysis, which reduces the efficiency of the labeling reaction. fluidic.com
The result of this conjugation is a fluorescently labeled protein that can be used in a variety of applications, including fluorescence microscopy, flow cytometry, and Western blotting. lumiprobe.com The brightness and photostability of Alexa Fluor 568 make it particularly well-suited for these techniques, allowing for sensitive detection of the labeled protein. thermofisher.com
Key Features of Amine-Reactive Labeling with Alexa Fluor 568 NHS Ester:
| Feature | Description |
| Target Group | Primary amines (e.g., lysine residues, N-terminus of proteins) fluidic.comjenabioscience.com |
| Reactive Derivative | N-hydroxysuccinimide (NHS) ester lumiprobe.comthermofisher.com |
| Bond Formed | Stable amide bond |
| Optimal pH | 8.3 - 8.5 fluidic.com |
| Common Applications | Fluorescence microscopy, flow cytometry, Western blotting lumiprobe.com |
Thiol-Reactive Derivatives (e.g., Maleimides)
For more specific labeling, thiol-reactive derivatives of Alexa Fluor 568, such as maleimides, are often employed. thermofisher.com These derivatives selectively react with the sulfhydryl groups of cysteine residues. nih.gov Since cysteine is a less abundant amino acid than lysine, this method offers a higher degree of site-specificity in protein labeling. jenabioscience.com
The reaction involves the addition of the thiol group across the double bond of the maleimide, forming a stable thioether linkage. thermofisher.com This reaction is most efficient at a pH range of 6.5-7.5. Maleimides are generally more specific for thiols compared to other functional groups like amines, especially at this pH range. thermofisher.com
Thiol-reactive labeling is particularly valuable for studying protein structure, function, and interactions where precise placement of the fluorescent probe is critical. jenabioscience.com Alexa Fluor 568 maleimides are used to label cysteine residues on proteins, which can then be used in applications like fluorescence resonance energy transfer (FRET) studies to measure molecular distances. thermofisher.com
Key Features of Thiol-Reactive Labeling with Alexa Fluor 568 Maleimide:
| Feature | Description |
| Target Group | Sulfhydryl groups (cysteine residues) nih.gov |
| Reactive Derivative | Maleimide thermofisher.com |
| Bond Formed | Stable thioether bond thermofisher.com |
| Optimal pH | 6.5 - 7.5 |
| Common Applications | Site-specific protein labeling, FRET studies jenabioscience.comthermofisher.com |
Aldehyde and Ketone-Reactive Derivatives (e.g., Hydrazides)
Alexa Fluor 568 can also be conjugated to molecules containing aldehyde or ketone groups using a hydrazide derivative. thermofisher.comfishersci.frthermofisher.com This chemistry is particularly useful for labeling glycoproteins and polysaccharides. The aldehyde groups can be generated by mild oxidation of the sugar moieties within these biomolecules.
The reaction between the hydrazide and an aldehyde or ketone forms a hydrazone bond. This reaction is typically carried out in a mildly acidic buffer (pH 5-6) to facilitate the reaction. The resulting labeled glycoproteins can be used as cellular tracers or for visualization in various imaging techniques. fishersci.se For instance, Alexa Fluor 568 hydrazide has been used to label climbing fibers in the cerebellum for detailed morphological analysis. thermofisher.com
Key Features of Aldehyde and Ketone-Reactive Labeling with Alexa Fluor 568 Hydrazide:
| Feature | Description |
| Target Group | Aldehydes and ketones thermofisher.comfishersci.frthermofisher.com |
| Reactive Derivative | Hydrazide thermofisher.comfishersci.frthermofisher.com |
| Bond Formed | Hydrazone bond |
| Optimal pH | 5.0 - 6.0 |
| Common Applications | Labeling glycoproteins and polysaccharides, cellular tracing fishersci.se |
Site-Specific Labeling Approaches and Orthogonal Chemistry
Achieving highly specific labeling at a single, predetermined site on a protein is a major goal in bioconjugation. Bioorthogonal chemistry provides a powerful toolkit for this purpose. researchgate.net These reactions involve pairs of mutually reactive groups that are inert to the biological environment of the cell.
One common approach involves the genetic incorporation of an unnatural amino acid (UAA) containing a unique chemical handle into the protein of interest. nih.gov This UAA can then be specifically targeted by a fluorescent probe, such as Alexa Fluor 568, that has a complementary reactive group. For example, a UAA with an azide (B81097) group can be reacted with an Alexa Fluor 568 derivative containing a cyclooctyne (B158145) through a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry." nih.gov
Another bioorthogonal strategy is the inverse-electron-demand Diels-Alder cycloaddition between a tetrazine-functionalized fluorophore and a strained alkene, such as a trans-cyclooctene, incorporated into the protein. nih.gov These methods allow for precise control over the location of the fluorescent label, minimizing any potential disruption of the protein's function and enabling high-resolution imaging studies. nih.govnih.gov
Design and Characterization of Multifunctional and Dual-Payload Conjugates
The development of multifunctional and dual-payload conjugates, where a single biomolecule is labeled with two or more different functional molecules, is a growing area of research. nih.govnih.gov In the context of fluorescence, this could involve labeling a protein with two different colored dyes, such as Alexa Fluor 568 and Alexa Fluor 488, to study protein-protein interactions or conformational changes through FRET.
Creating these dual-labeled molecules often requires a combination of orthogonal labeling strategies. For instance, a protein could be labeled with an amine-reactive Alexa Fluor 568 NHS ester at its lysine residues and a thiol-reactive dye at a specific cysteine residue. nih.gov
A stepwise approach can also be used, where one dye is conjugated first under a specific set of conditions, followed by the second dye under different conditions that favor its specific reaction. nih.gov For example, a protein could be first reacted with an aminooxy-functionalized dye at pH 4.0, followed by a maleimide-functionalized dye at pH 6.0. nih.gov The ability to create homogeneous dual-payload conjugates with precise control over the location and ratio of the attached molecules is crucial for developing advanced therapeutic and diagnostic agents. nih.govnih.gov
Applications in High Resolution Fluorescence Microscopy and Imaging
Super-Resolution Microscopy Techniques (STORM/dSTORM) for Nanoscale Visualization
Alexa Fluor 568 ortho-isomer is frequently utilized in single-molecule localization microscopy (SMLM) techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and direct STORM (dSTORM). smolecule.comnih.govthermofisher.com These methods surpass the diffraction limit of light, enabling visualization of biological structures at the nanoscale, routinely achieving a spatial resolution of 20–30 nm. nih.gov The utility of Alexa Fluor 568 in dSTORM stems from its ability to photoswitch—reversibly cycling between a fluorescent "on" state and a non-fluorescent "off" state—in the presence of specific imaging buffers containing thiol compounds like cysteamine (B1669678) (MEA). nih.govnih.gov This stochastic activation allows for the precise localization of individual molecules over thousands of imaging frames, which are then computationally reconstructed to generate a super-resolved image. nih.gov
Research has identified Alexa Fluor 568 as a good red dye for STORM, recommended for multicolor dSTORM applications alongside other fluorophores like ATTO 488 and Alexa Fluor 647. nih.govmicroscopyu.com Its photoswitching capability can yield a localization precision of less than 20 nm. vulcanchem.com For optimal performance in dSTORM, an imaging buffer containing MEA is often preferred when using Alexa Fluor 568. nih.gov The high photon output and survival fraction of the dye contribute to the quality and resolution of the final reconstructed image. researchgate.net
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Recommended Buffer Component | Notes |
|---|---|---|---|---|
| Alexa Fluor 568 | 578 | 603 | MEA | Considered a good dye for dSTORM. nih.govmicroscopyu.com |
| Cy3B | 559 | 570 | BME or MEA | Often considered a top-performing red dye for STORM. microscopyu.com |
| Alexa Fluor 647 | 650 | 665 | BME or MEA | Regarded as one of the best dyes for dSTORM due to high photon emission. microscopyu.com |
| ATTO 488 | 501 | 523 | MEA | A high-performing dye for the 488 nm excitation range. nih.gov |
Live-Cell Imaging and Real-Time Cellular Dynamics Analysis
The properties of Alexa Fluor 568 ortho-isomer, including its minimal toxicity and high photostability, make it particularly suitable for live-cell imaging applications. smolecule.com These characteristics allow for the visualization of cellular processes in real-time without significantly impacting cell viability. smolecule.com Live-cell fluorescence imaging enables researchers to study dynamic events such as protein trafficking, cytoskeletal rearrangements, and organelle dynamics within the context of a functioning cell. thermofisher.com
A specific application of Alexa Fluor 568 in this area is the study of receptor trafficking. For instance, it has been used as an acceptor fluorophore in Fluorescence Resonance Energy Transfer (FRET) imaging to monitor the trafficking of the transferrin receptor 1 (TfR1) during iron uptake. nih.gov In these experiments, transferrin labeled with Alexa Fluor 568 was added to cells expressing a TfR1 fusion protein labeled with a donor fluorophore. nih.gov Confocal microscopy at different time points revealed the internalization of the transferrin-receptor complex, its movement through the cell, and its eventual aggregation, aligning with established models of receptor-mediated endocytosis. nih.gov Recent research has also demonstrated its utility in single-molecule tracking of membrane receptor dynamics with millisecond temporal resolution. vulcanchem.com
Confocal Fluorescence Microscopy for Cellular and Subcellular Structures
Alexa Fluor 568 ortho-isomer is widely used in confocal fluorescence microscopy, a technique that provides high-resolution optical sectioning to generate sharp, detailed images of cellular structures. vulcanchem.com Its bright emission is well-suited for the 568 nm laser line, and its spectral properties are compatible with common filter sets used for red fluorescent proteins. vulcanchem.comthermofisher.com
Researchers have employed Alexa Fluor 568 to label a variety of specific subcellular components. In studies of cell adhesion and cytoskeletal organization, it has been conjugated to secondary antibodies to visualize the protein vinculin in focal adhesions. chemsrc.com In another application, it was used to label E-cadherin in mouse cell lines to study cell-cell junctions. researchgate.net It has also been used in neuroscience to label Purkinje cells for detailed morphological analysis. thermofisher.com The high signal-to-noise ratio and resistance to photobleaching of Alexa Fluor 568 allow for the clear visualization of these fine structures during extended imaging sessions. nih.gov
Multi-color Imaging Techniques and Spectral Compatibility
The distinct spectral profile of Alexa Fluor 568 ortho-isomer makes it an excellent candidate for multi-color imaging experiments, where multiple cellular targets are labeled and visualized simultaneously. With an excitation peak at approximately 578 nm and an emission peak around 603 nm, it can be spectrally distinguished from other common fluorophores. smolecule.comfluorofinder.com The dye's significant Stokes shift (the difference between the excitation and emission maxima) helps to minimize self-quenching, which is particularly beneficial when the dye is used to label abundant proteins. vulcanchem.com
Alexa Fluor 568 is frequently paired with other dyes in multicolor confocal and STORM microscopy. Common combinations include labeling with the blue nuclear stain DAPI and a green fluorophore like Alexa Fluor 488. researchgate.net For example, researchers have performed three-color imaging by staining filamentous actin with Alexa Fluor 488 (green), focal adhesions with an anti-vinculin antibody detected by an Alexa Fluor 568-conjugated secondary antibody (red), and nuclei with DAPI (blue). chemsrc.comresearchgate.net In the context of dSTORM, two-color super-resolution imaging has been successfully performed using pairs such as Alexa Fluor 568 and Alexa Fluor 647. uib.no This spectral compatibility is crucial for studying the spatial relationships and interactions between different cellular components.
| Property | Value |
|---|---|
| Excitation Maximum (λex) | 578 nm fluorofinder.com |
| Emission Maximum (λem) | 603 nm fluorofinder.com |
| Extinction Coefficient | ~91,000 M⁻¹cm⁻¹ fluorofinder.com |
| Quantum Yield | 0.69 fluorofinder.com |
| Stokes Shift | ~25 nm |
Quantitative Analysis of Fluorescence Signals in Imaging Data
Quantitative fluorescence microscopy uses the intensity of a fluorescent signal as a proxy for the amount of a target molecule, such as a protein. nih.gov The success of this approach depends heavily on the photophysical properties of the fluorophore used. Alexa Fluor 568 ortho-isomer is well-suited for quantitative analysis due to its high fluorescence quantum yield, exceptional photostability, and brightness. thermofisher.comnih.gov A bright and stable signal is essential for sensitive detection and ensures that the measured fluorescence intensity remains proportional to the concentration of the labeled molecule over the course of an experiment, minimizing artifacts from photobleaching. nih.govscian.cl
Studies comparing Alexa Fluor 568 to other dyes, such as Fluorescein (B123965) Isothiocyanate (FITC), have quantitatively demonstrated its superior photostability. nih.govnih.gov In one study, after 80 seconds of continuous illumination, the fluorescence of FITC decreased by over 20%, while the signal from Alexa Fluor 568 decreased by only about 15%. researchgate.net This resistance to photobleaching is critical for obtaining reliable and reproducible quantitative data, whether it involves measuring the mean fluorescence intensity across a region of interest, counting cells, or determining the percentage of cells positive for a specific marker. nih.gov The linear response of detectors to the stable emission of Alexa Fluor 568 allows for more accurate protein quantification in complex biological samples. nih.gov
Utility in Quantitative Biological Assays and Spectroscopic Studies
Flow Cytometry for Cellular Population Analysis and Sorting
Alexa Fluor 568 is a valuable reagent in flow cytometry, a technique used to analyze and sort heterogeneous cell populations based on their fluorescent properties. syronoptics.com When conjugated to specific antibodies, the dye allows for the precise identification and quantification of cell surface or intracellular markers. For instance, human mononuclear cells have been successfully analyzed using an anti-human CD4 antibody complexed with a Zenon Alexa Fluor 568 labeling kit, demonstrating its utility in immunophenotyping. thermofisher.comthermofisher.com
The brightness and photostability of Alexa Fluor 568 ensure a strong, stable signal, which is critical for detecting both high- and low-abundance targets within a cell population. thermofisher.combitesizebio.com While many flow cytometers are equipped with a 561 nm laser that can efficiently excite Alexa Fluor 568, other dyes like PE or NovaFluor Yellow 570 are sometimes preferred due to their specific spectral properties and brightness on these systems. fluorofinder.com Nonetheless, Alexa Fluor 568 remains a robust option, particularly in multicolor panels where its distinct spectral profile helps to minimize crosstalk with other fluorophores. syronoptics.com
Immunofluorescence and Immunohistochemistry for Protein Localization
In the fields of immunofluorescence (IF) and immunohistochemistry (IHC), Alexa Fluor 568 is widely used to visualize the localization of specific proteins within fixed cells and tissues. syronoptics.com Its ability to be conjugated to secondary antibodies makes it a cornerstone of indirect immunofluorescence. jacksonimmuno.comjacksonimmuno.com This method provides significant signal amplification, as multiple dye-labeled secondary antibodies can bind to a single primary antibody targeting the protein of interest.
The superior brightness and resistance to photobleaching of Alexa Fluor 568 conjugates, compared to older dyes like rhodamine, allow for the acquisition of high-resolution, high-contrast images with minimal signal degradation during prolonged imaging sessions. bitesizebio.combiocompare.com This is crucial for techniques like confocal microscopy. biocompare.com Research applications have demonstrated its use in multicolor imaging to visualize different cellular components simultaneously. For example, Alexa Fluor 568-conjugated secondary antibodies have been used to label microtubules (anti-α-tubulin) in human epithelial cells, alongside other fluorophores labeling markers for cellular proliferation and cell-to-cell contact. jacksonimmuno.comjacksonimmuno.com It has also been employed to stain for the PBR protein in mouse kidney tissue and actin filaments in HeLa cells. ptglab.comabcam.com
| Application | Target Protein/Structure | Cell/Tissue Type | Research Finding | Source(s) |
| Immunofluorescence | α-tubulin (microtubules) | Human epithelial (HEp-2) cells | Visualization of cytoskeletal structure in a four-color imaging experiment. | jacksonimmuno.comjacksonimmuno.com |
| Immunofluorescence | Spot-Tag®-Actin | HeLa cells | Effective labeling with minimal fluorophore displacement, suitable for high-resolution microscopy. | ptglab.com |
| Immunohistochemistry | PBR | Mouse kidney (frozen section) | Successful immunofluorescent staining of the target protein in tissue. | abcam.com |
| Immunofluorescence | Desmin, SM alpha-actin | Various cultured cells | Provided a bright and photostable signal, superior to rhodamine-conjugated antibodies. | biocompare.com |
Förster Resonance Energy Transfer (FRET) for Molecular Proximity Sensing
Förster Resonance Energy Transfer (FRET) is a spectroscopic technique that detects the proximity between two fluorophores, a donor and an acceptor, on a nanometer scale (typically 1-10 nm). wikipedia.org The process involves the non-radiative transfer of energy from an excited donor to a nearby acceptor. wikipedia.orgnih.gov The efficiency of this transfer is acutely sensitive to the distance between the molecules, making FRET a powerful tool for studying molecular interactions, such as protein-protein binding or conformational changes. wikipedia.org
Alexa Fluor 568 can function as either a donor or an acceptor in FRET pairs. A notable application involves its use as an acceptor for the donor Alexa Fluor 488. This pair has been used to investigate the multimerization of the Beta-secretase 1 (BACE1) enzyme, which is implicated in Alzheimer's disease. nih.gov In one study, PFA-fixed cells expressing BACE1 were incubated with a 1:3 ratio of Alexa Fluor 488-C3 (donor) and Alexa Fluor 568-C3 (acceptor) probes. The occurrence of FRET, detected by changes in fluorescence intensity after photobleaching the acceptor, provided evidence for the formation of BACE1 complexes. nih.gov The broad spectrum of available Alexa dyes provides multiple options for creating effective FRET pairs for various biological investigations. bitesizebio.com
| FRET Donor | FRET Acceptor | Förster Distance (R₀) | Application Example | Source(s) |
| Alexa Fluor 488 | Alexa Fluor 555 | 70 Å (7.0 nm) | General FRET Pair | nih.gov |
| Alexa Fluor 488 | Alexa Fluor 568 | Not specified, but used effectively | Investigating BACE1 multimerization | nih.govresearchgate.net |
| Alexa Fluor 546 | Alexa Fluor 647 | Not specified, but used effectively | Investigating FRET at large separations | acs.org |
Single-Molecule Fluorescence Spectroscopy and Tracking
The detection and tracking of individual molecules provides unparalleled insight into biological processes, revealing heterogeneities and transient states that are obscured in ensemble measurements. wikipedia.org Alexa Fluor 568 is well-suited for single-molecule studies due to its high brightness and photostability, which ensure that a sufficient number of photons are emitted for detection before the dye photobleaches. thermofisher.combitesizebio.com
Alexa Fluor 568 is among the popular rhodamine-based fluorophores that exhibit photoswitching behavior, a property exploited in Single-Molecule Localization Microscopy (SMLM) techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy). thermofisher.comnih.gov In the presence of specific imaging buffers (e.g., containing a thiol), the fluorophore can be reversibly switched to a long-lived dark state, allowing only a sparse subset of molecules to be fluorescent at any given moment. nih.gov This enables their precise localization, overcoming the diffraction limit of light. This photoswitching capability has made Alexa Fluor 568 a valuable tool for super-resolution imaging of cellular structures. syronoptics.comjacksonimmuno.com
Development of Enzyme-Based Fluorescence Assays (e.g., BACE1 Activity)
Fluorescence-based assays are a cornerstone of drug discovery and enzyme kinetics, offering high sensitivity and suitability for high-throughput screening. nih.gov These assays often rely on a substrate that becomes fluorescent upon enzymatic cleavage. researchgate.net Alexa Fluor 568 has been integrated into probes for such assays due to its robust fluorescence.
A key example is the development of probes to study the activity of Beta-secretase 1 (BACE1), a protease involved in producing the amyloid-beta peptide central to Alzheimer's disease. nih.govsigmaaldrich.comabcam.com Researchers have synthesized high-affinity BACE1 inhibitor probes by conjugating Alexa Fluor 568 to a BACE1 inhibitor molecule (C3). nih.gov These probes allow for the direct visualization of endogenous BACE1. Furthermore, their inhibitory potential was quantified in a FRET-based activity assay, where the Alexa568-C3 conjugate demonstrated a pIC₅₀ of 8.61, indicating potent inhibition. nih.gov Such probes are critical tools for screening potential therapeutic compounds and for studying the enzyme's function in its native cellular environment. nih.gov
Investigation of Molecular Interactions and Cellular Processes
Probing Ligand-Receptor Binding Dynamics and Specificity
Conjugates of Alexa Fluor 568 ortho-isomer are instrumental in studying the interactions between ligands and their cellular receptors. By labeling a specific ligand or an antibody that targets a receptor, researchers can visualize and track the binding process, providing data on specificity, affinity, and receptor distribution.
A notable application is in the study of angiogenesis and cancer cell invasion through the investigation of Vascular Endothelial Growth Factor (VEGF) receptors. For instance, an antibody targeting VEGF Receptor 1 (also known as FLT-1) conjugated to Alexa Fluor 568 allows for the detailed examination of its binding to ligands like VEGFA, VEGFB, and Placental Growth Factor (PGF). abcam.com FLT-1 is a crucial receptor tyrosine kinase expressed on endothelial cells that plays a role in embryonic vasculature development and angiogenesis regulation. abcam.com Using the labeled antibody helps in understanding how FLT-1 modulates signaling pathways by sequestering VEGF, thereby influencing the amount of ligand available to bind to other receptors like KDR. abcam.com These studies are fundamental to understanding the complex signaling networks that govern vascular development and pathology.
Studies of Protein-Protein Interactions and Complex Formation
The formation of protein complexes is central to most cellular functions. Alexa Fluor 568 ortho-isomer facilitates the study of these interactions through techniques like immunofluorescence and Förster Resonance Energy Transfer (FRET).
Research into fundamental cellular processes, such as tRNA modification, utilizes Alexa Fluor 568-labeled antibodies to investigate protein complexes. The protein WDR4, a key component of the tRNA methyltransferase complex, has been studied using a specific antibody conjugated to Alexa Fluor 568. abcam.com This allows for the visualization of WDR4 and its interaction with other proteins in the complex, such as the METTL1 enzyme, which is critical for the stabilization and proper folding of tRNA molecules. abcam.com
Another advanced tool is the use of labeled Nanobodies, which are small single-domain antibodies. An anti-Spot-Tag® Nanobody conjugated to Alexa Fluor 568 (Spot-Label®) is used for the high-resolution imaging of Spot-tagged proteins. ptglab.com Due to its small size, this reagent can efficiently access and label tagged proteins even in crowded cellular environments, making it possible to study their colocalization and interactions with other proteins. ptglab.com For example, HeLa cells expressing Spot-Tag®-Actin can be stained with Spot-Label® Alexa Fluor® 568 to visualize the actin cytoskeleton and its associations. ptglab.com
Subcellular Localization and Intracellular Tracing
Determining the precise location of molecules within a cell is key to understanding their function. Alexa Fluor 568 ortho-isomer, particularly in its hydrazide form, serves as an excellent tracer for mapping cellular structures and tracking intracellular pathways.
Alexa Fluor 568 Hydrazide is a membrane-impermeant, aldehyde-fixable tracer that can be loaded into cells through methods like microinjection. fishersci.com Its high water solubility and bright, photostable fluorescence make it ideal for visualizing cell morphology and for use in neuronal tracing. fishersci.comthermofisher.com A clear example is the labeling of a Purkinje cell in a cerebellar slice with Alexa Fluor 568 Hydrazide, allowing for detailed confocal imaging of the neuron and its innervating fibers. thermofisher.com
Furthermore, protein labeling kits featuring Alexa Fluor 568 are widely used in cell biology and neuroscience for protein localization studies. pubcompare.ai By conjugating the dye to an antibody specific for a protein of interest, such as the WDR4 antibody mentioned previously, researchers can pinpoint the protein's location, for instance, at DNA replication sites, revealing its role in genome stability. abcam.com
| Reactive Form | Target Functional Group | Primary Use |
| NHS Ester | Primary Amines (-NH₂) | Labeling proteins, antibodies, and amine-modified oligonucleotides. fishersci.combtprobes.com |
| Maleimide | Thiol groups (-SH) | Labeling cysteine residues in proteins and thiol-modified molecules. thermofisher.comfishersci.com |
| Hydrazide | Aldehydes and Ketones | Labeling glycoproteins and polysaccharides; used as a cellular tracer. fishersci.comthermofisher.comthermofisher.com |
| Azide (B81097) | Alkyne-containing molecules | Labeling biomolecules via click chemistry. lumiprobe.com |
Visualization of Cytoskeletal Structures (e.g., F-actin)
The cytoskeleton provides structural support to cells and is involved in cell division, motility, and intracellular transport. Alexa Fluor 568 conjugates are pivotal in visualizing cytoskeletal components, particularly filamentous actin (F-actin).
Alexa Fluor 568 phalloidin (B8060827) is a high-affinity probe for F-actin. engineerbiology.org Phalloidin, a toxin isolated from mushrooms, binds specifically and tightly to actin filaments. engineerbiology.org When conjugated to Alexa Fluor 568, it provides a bright and stable signal, enabling high-resolution imaging of the actin cytoskeleton in fixed cells. engineerbiology.org Researchers use this tool to study the organization of actin stress fibers and to observe the effects of actin-modulating drugs like cytochalasin D, which inhibits actin polymerization. engineerbiology.org
In addition to phalloidin conjugates, specific labeling of cytoskeletal proteins can be achieved using tagged proteins and corresponding labeled nanobodies. As described earlier, Spot-Label® Alexa Fluor® 568 can be used to visualize Spot-Tag®-Actin in transfected cells, offering another precise method for studying the actin network's structure and dynamics. ptglab.com
Assessment of Conjugate Performance Under Varying Environmental Conditions (e.g., pH, ionic strength)
The reliability of a fluorescent probe depends on its stability under diverse experimental conditions. Alexa Fluor 568 ortho-isomer and its conjugates are known for their robust performance across a range of environments.
A key feature of Alexa Fluor 568 is its insensitivity to pH over a broad range, typically from pH 4 to 10. fishersci.comfishersci.comlumiprobe.comaatbio.comthermofisher.com This stability ensures that the fluorescence signal remains consistent and bright even when the local cellular or experimental buffer environment fluctuates, which is a common occurrence in live-cell imaging and fixation/permeabilization protocols. The dye's structure includes sulfonate groups that enhance its water solubility, which in turn reduces the tendency of its conjugates to aggregate and precipitate out of solution. vulcanchem.com This property is crucial for maintaining a high signal-to-noise ratio and achieving clear, high-resolution images in applications like fluorescence microscopy and flow cytometry. aatbio.combroadpharm.com
| Property | Value | Source(s) |
| Excitation Peak (λex) | ~577-579 nm | aatbio.comvulcanchem.comthermofisher.comthermofisher.com |
| Emission Peak (λem) | ~603 nm | aatbio.comvulcanchem.comfluorofinder.comfluorofinder.com |
| Extinction Coefficient | ~91,300 M⁻¹cm⁻¹ | aatbio.comfluorofinder.com |
| Quantum Yield | ~0.69 - ≥0.8 | vulcanchem.comfluorofinder.com |
| pH Stability Range | pH 4 - 10 | fishersci.comlumiprobe.comaatbio.comvulcanchem.com |
Comparative Performance Analysis with Conventional and Next Generation Fluorophores
Superiority in Brightness and Photostability Compared to Fluorescein (B123965) Isothiocyanate (FITC) and Cy Dyes
Alexa Fluor 568 consistently outperforms traditional dyes like Fluorescein Isothiocyanate (FITC) and cyanine (B1664457) (Cy) dyes, particularly in terms of brightness and photostability. nih.govcelljournal.org
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. Alexa Fluor 568 exhibits a high molar extinction coefficient of approximately 91,300 cm⁻¹M⁻¹ and a quantum yield of 0.69. uci.edufluorofinder.com This results in intensely fluorescent conjugates that are significantly brighter than those of FITC and even the Cy3 dye. uci.edusyronoptics.com Studies have shown that protein conjugates of Alexa Fluor 568 are substantially brighter than those labeled with spectrally similar dyes. uci.edu
Photostability: Photostability, or the resistance to photobleaching upon exposure to excitation light, is a crucial parameter for fluorescence microscopy, especially for time-lapse imaging. Alexa Fluor 568 is notably more photostable than FITC. nih.govcelljournal.orgresearchgate.net In a direct comparison, under continuous illumination, FITC fluorescence was observed to decrease by over 20% in just 80 seconds, whereas Alexa Fluor 568 fluorescence diminished by only about 15% under the same conditions. researchgate.net This enhanced photostability allows for longer exposure times and the capture of more robust data. researchgate.net The Alexa Fluor family in general is recognized for its greater photostability compared to both FITC and Cy5. celljournal.orgresearchgate.net While Cy dyes are widely used, some, like Cy5, can exhibit greater fluorescence quenching upon conjugation to proteins compared to Alexa Fluor dyes. iu.edu
Interactive Data Table: Alexa Fluor 568 vs. FITC and Cy3
| Property | Alexa Fluor 568 | FITC | Cy3 |
|---|---|---|---|
| Excitation Max (nm) | 578 | 495 | ~550 |
| Emission Max (nm) | 603 | 521 | ~570 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 91,300 | ~80,000 | ~150,000 |
| Quantum Yield | 0.69 | ~0.36 | ~0.15 |
| Relative Photostability | High | Low | Moderate |
Advantages Over Other Spectrally Similar Dyes (e.g., Rhodamine B, Texas Red, Lissamine Rhodamine B)
Alexa Fluor 568 also demonstrates significant advantages over other red-orange fluorescent dyes. uci.edu
Rhodamine B and its Derivatives: While Rhodamine B is a classic red-fluorescent dye, its quantum yield can be highly dependent on the solvent environment, with a value of 0.7 in ethanol (B145695) but dropping to 0.43 in PBS. aatbio.com Alexa Fluor 568, in contrast, maintains its fluorescence over a wide pH range, making it more reliable for biological applications. iu.edu Furthermore, Alexa Fluor 568 conjugates are considerably brighter than those of Lissamine Rhodamine B. uci.edu Rhodamine Red-X, while an improvement over Lissamine rhodamine B, can still be outperformed in brightness by Alexa Fluor conjugates. uci.eduthermofisher.com
Texas Red: Texas Red is another popular red-fluorescent dye, but its conjugates are generally less fluorescent and less photostable than those of Alexa Fluor 594, a spectrally similar dye to Alexa Fluor 568. uci.edu The fluorescence of Texas Red conjugates can also be more susceptible to quenching upon protein conjugation. thermofisher.com
The chemical structure of Alexa Fluor dyes, derived from sulfonated rhodamine, contributes to their high fluorescence quantum yield and photostability. syronoptics.com This inherent stability and brightness make Alexa Fluor 568 a more robust and reliable choice for demanding imaging applications compared to these other spectrally similar dyes. uci.edu
Interactive Data Table: Spectrally Similar Dyes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
|---|---|---|---|---|
| Alexa Fluor 568 | 578 | 603 | 91,300 | 0.69 |
| Rhodamine B | ~560 | ~580 | ~110,000 | ~0.43 (in PBS) |
| Texas Red | ~589 | ~615 | ~85,000 | ~0.5 |
| Lissamine Rhodamine B | ~570 | ~590 | ~73,000 | ~0.2 |
Considerations for Multiplexed Assays and Spectral Overlap in Complex Biological Systems
The distinct spectral properties of Alexa Fluor 568 make it a valuable tool for multiplexed assays, where multiple targets are labeled and detected simultaneously. syronoptics.com Its red-orange fluorescence provides a good contrast to green-fluorescent probes like FITC or Alexa Fluor 488. iu.edu
However, careful consideration of spectral overlap is crucial for successful multi-color imaging. The emission spectrum of Alexa Fluor 568 (peak at ~603 nm) has some overlap with the emission of other red-shifted dyes. syronoptics.comaatbio.com For instance, while it is spectrally distinct from green fluorophores, there is a potential for crosstalk with other orange or red dyes if not properly managed. syronoptics.com
When designing multiplex experiments, it is essential to choose fluorophores with minimal spectral overlap and to use appropriate filter sets and spectral unmixing techniques to differentiate the signals accurately. The relatively narrow emission peak of Alexa Fluor 568 is advantageous in this regard. For experiments requiring even further red-shifted emission to minimize autofluorescence and spectral overlap, other Alexa Fluor dyes like Alexa Fluor 594 or Alexa Fluor 647 might be more suitable choices. syronoptics.comsyronoptics.com The choice between Alexa Fluor 568 and Alexa Fluor 594, for example, will depend on the other fluorophores in the panel and the specific laser lines and detection channels available on the imaging system. syronoptics.com
Challenges, Limitations, and Future Trajectories in Alexa Fluor 568 Ortho Isomer Research
Optimizing Linker Chemistry for Maintaining Biological Activity and Minimizing Perturbations
The effectiveness of Alexa Fluor 568 ortho-isomer as a label is critically dependent on the linker that covalently attaches it to a target biomolecule. The ideal linker must be stable enough to prevent premature dissociation of the dye, yet it must not interfere with the natural function of the protein, nucleic acid, or other molecule being studied. A significant challenge lies in this dual requirement for stability and biological inertness.
The chemistry of conjugation can significantly influence the functionality of the labeled biomolecule. Heavily sulfonated dyes can alter a protein's isoelectric point, which is crucial for maintaining specific antibody-antigen interactions. bioscience.co.uk While Alexa Fluor 568 is designed to be hydrophilic to reduce aggregation, the choice of linker and the degree of labeling (DOL) are critical parameters that must be optimized. thermofisher.comxinyanbm.com Attaching the dye at high molar ratios can be achieved without significant self-quenching, but care must be taken to ensure the biological activity of the conjugate is preserved. thermofisher.com
Future research is focused on developing more sophisticated linker technologies. This includes designing linkers that are not just passive tethers but have specific properties, such as controlled-release mechanisms or specific lengths and flexibilities to minimize steric hindrance. Drawing inspiration from the field of antibody-drug conjugates (ADCs), researchers are exploring linkers with enhanced stability in circulation that can be cleaved under specific intracellular conditions, ensuring the fluorophore does not perturb the biomolecule's interactions until it reaches its target location.
Table 1: Comparison of Linker Strategies for Biomolecule Conjugation
| Linker Type | Functional Group Examples | Advantages | Challenges in a Fluorescent Labeling Context |
| Amine-reactive | NHS esters | Simple, common for labeling lysines | Can alter protein charge; potential for heterogeneous labeling. |
| Thiol-reactive | Maleimides | Site-specific labeling on cysteines | Requires free thiol groups, which may not be available or may be structurally important. |
| Bioorthogonal | Azides, Alkynes (e.g., DBCO) | Highly specific, can be used in living cells without interfering with native processes. lumiprobe.comlumiprobe.com | Requires metabolic or genetic incorporation of a non-native functional group into the target. nih.gov |
| Cleavable | Disulfide, Ester | Allows for release of the label under specific conditions (e.g., reducing environments). | Premature cleavage can lead to signal loss; linker fragments may have unintended effects. |
This table provides a generalized comparison of linker strategies relevant to the conjugation of fluorescent dyes like Alexa Fluor 568.
Potential for Spectral Interference in Complex Biological Systems and Mitigation Strategies
With an excitation maximum around 578 nm and an emission peak near 603 nm, Alexa Fluor 568 occupies the orange-red portion of the visible spectrum. syronoptics.com While its large Stokes shift is advantageous, its emission can still overlap with other fluorophores in multicolor imaging experiments, a phenomenon known as spectral bleed-through. syronoptics.comlumiprobe.com This is a significant limitation in complex biological systems that are rich in endogenous fluorescent molecules (autofluorescence) or when multiple fluorescent labels are used simultaneously. jacksonimmuno.comprotilatky.cz
For instance, in multicolor immunofluorescence, if Alexa Fluor 568 is used alongside a green fluorophore like Alexa Fluor 488 and a far-red fluorophore like Alexa Fluor 647, the tail of the green fluorophore's emission spectrum might extend into the detection channel for Alexa Fluor 568, and vice-versa. jacksonimmuno.com This can lead to false-positive signals and misinterpretation of molecular colocalization.
Mitigation strategies are crucial for obtaining accurate data:
Careful Fluorophore Selection: Choosing dyes with minimal spectral overlap is the first line of defense. protilatky.cz
Optimized Filter Sets: Using narrow bandpass filters tailored to the specific excitation and emission peaks of Alexa Fluor 568 can help reject unwanted signals from other fluorophores. jacksonimmuno.com
Sequential Scanning: In confocal microscopy, acquiring images for each channel sequentially rather than simultaneously can prevent bleed-through between channels.
Table 2: Spectral Properties of Alexa Fluor 568 and Common Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Overlap with Alexa Fluor 568 |
| Alexa Fluor 488 | ~490 | ~525 | Low, but tail end of emission may slightly overlap. |
| Alexa Fluor 568 | ~578 | ~603 | N/A |
| PE (Phycoerythrin) | ~496, 565 | ~578 | High, significant emission overlap. |
| RFP (Red Fluorescent Protein) | ~558 | ~583 | High, significant emission overlap. |
| Alexa Fluor 594 | ~590 | ~617 | High, significant excitation and emission overlap. |
Data compiled from various sources. jacksonimmuno.combioscience.co.uksyronoptics.com Exact spectral values can vary depending on the molecular environment.
Integration with Emerging Bioorthogonal Labeling Strategies for Advanced Applications
Traditional methods for labeling biomolecules, such as using N-hydroxysuccinimidyl (NHS) esters, often target common functional groups like amines, which can be indiscriminate and potentially disruptive. thermofisher.combioscience.co.uk A major trajectory in fluorophore research is the integration of dyes like Alexa Fluor 568 with bioorthogonal chemistry. These are reactions that can occur in living systems without interfering with native biochemical processes. lumiprobe.comlumiprobe.com
The most prominent of these is "click chemistry," specifically the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govlumiprobe.com In this strategy, a biomolecule of interest is first tagged with an azide (B81097) group, either through metabolic labeling (e.g., using the amino acid analog azidohomoalanine) or genetic engineering. nih.govnih.gov Then, an Alexa Fluor 568 molecule modified with a reactive cyclooctyne (B158145) group, such as dibenzocyclooctyne (DBCO), is introduced. lumiprobe.comdianabiotech.com The DBCO group "clicks" specifically and efficiently with the azide group, resulting in a covalently labeled biomolecule. medchemexpress.com
This approach offers several advantages for advanced applications:
Live-Cell Imaging: Because the reaction is bioorthogonal and does not require toxic copper catalysts, it can be performed in living cells to track dynamic processes in real time. nih.govdianabiotech.com
High Specificity: The azide and cyclooctyne groups react only with each other, ensuring that the fluorophore is attached precisely to the intended target. lumiprobe.com
Probing Dynamic Processes: It allows for pulse-chase experiments to visualize newly synthesized proteins or nucleic acids by introducing the azide- or alkyne-tagged precursors for a specific period. nih.gov
The availability of Alexa Fluor 568 DBCO and other click-compatible derivatives is paving the way for its use in imaging applications that were previously inaccessible, providing a clearer picture of molecular dynamics within their native cellular environment. xinyanbm.comlumiprobe.comdianabiotech.com
Novel Applications in Cellular and Molecular Sensing
The superior brightness and photostability of Alexa Fluor 568 make it an excellent candidate for developing novel sensors to detect and quantify molecular events within cells. syronoptics.com Research is moving beyond simply using the dye as a static label and toward designing smart probes that change their fluorescent properties in response to specific biological activities.
Examples of its application in sensing include:
Immunofluorescence and Flow Cytometry: Conjugated to antibodies, Alexa Fluor 568 is widely used to detect the presence and location of specific proteins. syronoptics.compubcompare.ai For example, an antibody targeting the VEGF receptor can be labeled with Alexa Fluor 568 to visualize and quantify this key protein in angiogenesis research. thermofisher.com
Apoptosis Detection: When conjugated to Annexin V, which binds to phosphatidylserine (B164497) on the surface of apoptotic cells, Alexa Fluor 568 serves as a bright and sensitive indicator of programmed cell death. thermofisher.com
Neuronal and Cellular Tracing: The hydrazide form of Alexa Fluor 568 can be used as a fixable polar tracer, filling cells through microinjection to reveal their morphology and connections in complex tissues like the brain. thermofisher.com
Future directions involve creating "turn-on" sensors where the fluorescence of Alexa Fluor 568 is initially quenched but becomes brightly fluorescent upon interaction with a specific analyte, such as a metal ion, a reactive oxygen species, or an enzyme substrate. This approach dramatically improves the signal-to-noise ratio, enabling the detection of subtle molecular changes in real time.
Methodological Advancements for Enhanced Spatiotemporal Resolution
A significant limitation of traditional fluorescence microscopy is the optical diffraction limit, which restricts the achievable resolution to approximately 200-250 nanometers. This makes it impossible to visualize the fine details of subcellular structures. Alexa Fluor 568 has been instrumental in overcoming this barrier through its application in super-resolution microscopy (SRM) techniques. syronoptics.compubcompare.ai
Specifically, Alexa Fluor 568 is a well-established reporter dye for dSTORM (direct Stochastic Optical Reconstruction Microscopy) . thermofisher.comjacksonimmuno.com This method relies on the ability of individual fluorophores to be photoswitched between a fluorescent "on" state and a dark "off" state. By activating only a sparse, random subset of Alexa Fluor 568 molecules in each imaging frame, their precise locations can be determined with a much higher accuracy than the diffraction limit. Over thousands of frames, a composite super-resolution image is constructed with a resolution often below 20-30 nanometers.
The benefits of using Alexa Fluor 568 in dSTORM include:
High Photon Output: Its intrinsic brightness allows for more precise localization of each molecule.
Robust Photoswitching: It can be reliably switched between on and off states under specific buffer conditions and laser illumination.
The small size of labels based on this dye, such as Nanobody-conjugates, further minimizes the distance between the fluorophore and the target protein, leading to higher image resolution in super-resolution applications. ptglab.com Continued advancements in SRM instrumentation, buffer chemistry, and image analysis algorithms, coupled with the favorable properties of Alexa Fluor 568, will continue to push the boundaries of what can be visualized inside a cell, providing unprecedented insights into molecular organization and dynamics.
Table 3: Comparison of Conventional vs. Super-Resolution Microscopy with Alexa Fluor 568
| Microscopy Technique | Typical Resolution | Principle | Role of Alexa Fluor 568 |
| Confocal Microscopy | ~250 nm | A pinhole rejects out-of-focus light, providing optical sectioning. | Provides a bright, photostable signal for high-contrast imaging of diffraction-limited spots. pubcompare.ai |
| dSTORM | < 30 nm | Stochastic activation and localization of individual photoswitchable fluorophores. thermofisher.com | Acts as the photoswitchable reporter, whose blinking allows for precise localization. jacksonimmuno.com |
Q & A
Q. What are the spectral characteristics of Alexa Fluor 568, and how do they influence experimental design?
Alexa Fluor 568 has an excitation peak at 577 nm and emission peak at 602 nm , making it suitable for use with a 561 nm laser . Its red-orange fluorescence is pH-insensitive over a broad range (pH 4–10), enabling stable imaging in diverse cellular environments . Compared to Rhodamine B, Alexa Fluor 568 offers superior brightness and photostability, which is critical for long-term live-cell imaging . When designing experiments, ensure compatibility with other fluorophores (e.g., Alexa Fluor 488 or GFP) to minimize spectral overlap. Use emission filters optimized for 600–620 nm to maximize signal-to-noise ratios .
Q. How is Alexa Fluor 568 conjugated to antibodies or proteins, and what protocols ensure optimal labeling?
Conjugation typically employs NHS ester chemistry, which reacts with primary amines on antibodies/proteins. Key steps include:
- Purification : Remove amines (e.g., Tris buffers) before conjugation to avoid competition .
- Stoichiometry : Use a dye-to-protein (D/P) molar ratio of 3–5:1 to balance brightness and aggregation risks .
- Quenching : Add glycine or ethanolamine post-reaction to terminate unreacted esters .
- Validation : Confirm labeling efficiency via absorbance (A280/A578) and functionality via control experiments (e.g., target-specific staining) .
Q. What are the primary applications of Alexa Fluor 568 in fluorescence microscopy?
Alexa Fluor 568 is widely used for:
- Multiplex imaging : Co-staining with green fluorophores (e.g., Alexa Fluor 488) due to distinct emission spectra .
- Actin visualization : Phalloidin-AF568 conjugates label F-actin in fixed cells with high specificity .
- Immunofluorescence : Secondary antibodies conjugated to AF568 enable detection of proteins like GFAP or CD11b in tissues .
- Intracellular tracking : Labeled proteins (e.g., HKUOT-S2) localize to cytoplasm/nuclei in live cells .
Advanced Research Questions
Q. How can spectral overlap between Alexa Fluor 568 and other fluorophores be resolved in multiplex assays?
Spectral overlap with dyes like Alexa Fluor 555 (emission: 572 nm) or 594 (emission: 614 nm) can be addressed via:
- Spectral unmixing : Acquire reference emission spectra for each dye and apply linear unmixing algorithms .
- Bandpass filters : Use narrow emission filters (e.g., 600/40 nm for AF568) to isolate signals .
- Sequential imaging : Capture channels separately to prevent bleed-through . Example: In co-staining with Alexa Fluor 594, assign AF568 to the reflection channel (594 nm dichroic) and AF594 to the transmission channel to reduce cross-talk .
Q. What methods mitigate artifacts induced by Alexa Fluor 568 in single-molecule localization microscopy (SMLM)?
AF568 can generate spurious signals due to fluorescent impurities or aggregation. Mitigation strategies include:
- Spectral validation : Fit emission spectra to reference curves (e.g., adjusted R² > 0.89) to exclude impurities .
- Buffer optimization : Use reducing agents (e.g., β-mercaptoethanol) to minimize dye blinking .
- Dye concentration : Limit labeling density to prevent overlapping point spread functions (PSFs) .
Q. How is Alexa Fluor 568 optimized for super-resolution techniques like STORM/dSTORM?
AF568 is compatible with STORM when paired with a thiol-based buffer (e.g., 100 mM mercaptoethylamine, pH 8.5) to induce reversible blinking . Key parameters:
Q. How do researchers validate specificity when co-staining with Alexa Fluor 568 and other markers?
- Control experiments : Include unstained samples and single-dye controls to confirm absence of autofluorescence/cross-talk .
- Cross-reactivity checks : Use secondary antibodies pre-adsorbed against non-target species (e.g., donkey anti-goat IgG) .
- Quantitative colocalization : Calculate Pearson’s coefficient or Manders’ overlap to verify spatial correlation . Example: In hepatic MMP-9 studies, AF568-labeled MMP-9 colocalized with CD11b (green) but not desmin, confirming myeloid cell specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
